5-Bromo-2'-methyl-[2,4']bipyridinyl
Overview
Description
5-Bromo-2’-methyl-[2,4’]bipyridinyl is an organic compound with the molecular formula C11H9BrN2 It is a derivative of bipyridine, where one of the pyridine rings is substituted with a bromine atom at the 5-position and a methyl group at the 2’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2’-methyl-[2,4’]bipyridinyl typically involves the bromination of 2’-methyl-[2,4’]bipyridinyl. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS selectively brominates the 5-position of the bipyridine ring.
Industrial Production Methods
Industrial production of 5-Bromo-2’-methyl-[2,4’]bipyridinyl may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2’-methyl-[2,4’]bipyridinyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and arylboronic acids are typical reagents.
Stille Coupling: Stannanes and palladium catalysts are used under inert atmosphere conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted bipyridines can be obtained.
Coupling Products: Biaryl or vinyl-bipyridine derivatives are the major products of cross-coupling reactions.
Scientific Research Applications
5-Bromo-2’-methyl-[2,4’]bipyridinyl has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Material Science: The compound is explored for its potential in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials.
Pharmaceuticals: It serves as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Analytical Chemistry: The compound is used in the development of sensors and probes for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of 5-Bromo-2’-methyl-[2,4’]bipyridinyl depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, affecting its reactivity and stability. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,2’-bipyridine: Similar structure but lacks the methyl group at the 2’-position.
2,2’-Bipyridine: The parent compound without any substituents.
4,4’-Dimethyl-2,2’-bipyridine: Substituted with methyl groups at the 4,4’-positions instead of bromine.
Uniqueness
5-Bromo-2’-methyl-[2,4’]bipyridinyl is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and coordination behavior. The bromine atom provides a site for further functionalization through substitution or coupling reactions, while the methyl group can affect the steric and electronic properties of the compound.
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-6-9(4-5-13-8)11-3-2-10(12)7-14-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLXXJKDELZGCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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